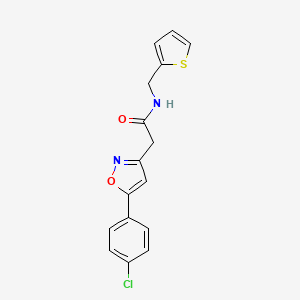

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)15-8-13(19-21-15)9-16(20)18-10-14-2-1-7-22-14/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWHHIMUDLHKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 4-chlorobenzonitrile oxide can react with an appropriate alkyne to form the 5-(4-chlorophenyl)isoxazole.

-

Acetamide Formation: : The acetamide moiety can be introduced by reacting the isoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

-

Thiophen-2-ylmethyl Substitution: : The final step involves the substitution of the acetamide with thiophen-2-ylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and thiophene rings.

Mechanism of Action

The mechanism by which 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could engage in hydrogen bonding or π-π interactions, while the thiophene ring might participate in electron-donating or -withdrawing interactions.

Comparison with Similar Compounds

Isoxazole vs. Thiazole/Oxadiazole Heterocycles

- Isoxazole Derivatives (Target Compound, HJC0726, NY0173) : The isoxazole ring’s electron-rich nature facilitates π-π stacking and hydrogen bonding, critical for EPAC antagonism in . The 4-chlorophenyl group in the target compound may enhance membrane permeability compared to tert-butyl or cyclohexyl substituents in HJC0726/NY0173.

- For example, compound 1’s pyrimidine-thioether group in may enhance DNA intercalation or kinase inhibition .

Substituent Effects

- Thiophene vs. Nitrophenyl/Trichlorophenyl : The thiophen-2-ylmethyl group in the target compound offers sulfur-mediated hydrophobic interactions, contrasting with the electron-withdrawing nitro/trichloro groups in 1 and NY0173, which may polarize the acetamide backbone .

Biological Activity

The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, identified by its CAS number 946227-17-4, is a novel isoxazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that combines an isoxazole ring with a thiophenyl group, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₆H₁₃ClN₂O₂S

- Molecular Weight : 332.8 g/mol

- Structure : The compound consists of a chlorophenyl substituent attached to an isoxazole ring and a thiophenylmethyl acetamide moiety.

Biological Activity Overview

Research indicates that isoxazole derivatives, including this compound, exhibit diverse biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific mechanisms of action and efficacy can vary significantly based on structural modifications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoxazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various viruses:

| Compound | Virus Target | EC₅₀ (μM) | Reference |

|---|---|---|---|

| Isoxazole Derivative A | TMV | 3.6 | |

| Isoxazole Derivative B | HCV NS5B | 0.35 | |

| Isoxazole Derivative C | DENV | 7.2 |

These findings suggest that the biological activity of this compound may also extend to antiviral effects, potentially inhibiting viral replication through interaction with viral enzymes or host cell receptors.

Anticancer Activity

Isoxazole derivatives have shown promise in cancer research. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example:

- Mechanism : Interaction with specific kinases or transcription factors.

- Case Study : A related isoxazole compound demonstrated significant cytotoxicity against breast cancer cells with an IC₅₀ value of 10 μM, indicating potential therapeutic applications in oncology.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Isoxazoles are known for their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways:

This antimicrobial activity supports the exploration of this compound as a candidate for developing new antibiotics.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Binding to active sites of enzymes critical for viral replication or bacterial survival.

- Receptor Modulation : Altering the activity of receptors involved in cell signaling pathways.

- Structural Interactions : The chlorophenyl and thiophenyl groups may enhance binding affinity and specificity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.